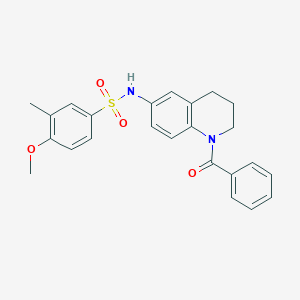

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide

Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a benzoyl-substituted tetrahydroquinoline core linked to a 4-methoxy-3-methylphenyl sulfonamide group. The tetrahydroquinoline scaffold is a common pharmacophore in medicinal chemistry, often associated with bioactivity against enzymes or receptors, particularly in protease inhibition and kinase modulation . The sulfonamide moiety enhances binding affinity through hydrogen bonding and electrostatic interactions, while the 4-methoxy-3-methyl substituent may influence lipophilicity and metabolic stability.

Properties

Molecular Formula |

C24H24N2O4S |

|---|---|

Molecular Weight |

436.5 g/mol |

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide |

InChI |

InChI=1S/C24H24N2O4S/c1-17-15-21(11-13-23(17)30-2)31(28,29)25-20-10-12-22-19(16-20)9-6-14-26(22)24(27)18-7-4-3-5-8-18/h3-5,7-8,10-13,15-16,25H,6,9,14H2,1-2H3 |

InChI Key |

REPKFZRZPNICOY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the tetrahydroquinoline ring, the introduction of the benzoyl group, and the attachment of the sulfonamide group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents employed

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Research Findings and Methodological Considerations

Analytical Techniques

- X-ray Crystallography : SHELX-based refinement (e.g., SHELXL) is widely used for small-molecule structural determination . Application to the target compound could clarify its binding pose but remains unexplored.

Hypothetical Structure-Activity Relationships (SAR)

- Tetrahydroquinoline Core: Similar to QOD, this scaffold likely engages in π-π stacking with protease active sites, but the benzoyl group may introduce steric constraints.

Q & A

Q. Characterization Methods :

- NMR Spectroscopy : Confirm regiochemistry and substituent positions (¹H and ¹³C NMR).

- Mass Spectrometry (HRMS) : Verify molecular weight and purity.

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing using programs like SHELXL .

Basic: How can spectroscopic techniques resolve structural ambiguities in this sulfonamide derivative?

Answer :

Key techniques include:

- 2D NMR (COSY, HSQC, HMBC) : Assign proton-proton correlations and heteronuclear coupling to confirm connectivity (e.g., distinguishing between benzoyl and sulfonamide groups).

- IR Spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹ and C=O from benzoyl at ~1680 cm⁻¹).

- X-ray Diffraction : Resolve absolute configuration and hydrogen-bonding networks critical for biological activity .

Advanced: How can researchers optimize reaction conditions to improve yield and selectivity?

Answer :

Use Design of Experiments (DoE) to systematically evaluate variables:

Factors : Temperature, solvent polarity, catalyst loading, and reaction time.

Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions.

High-Throughput Screening : Test combinatorial conditions (e.g., varying bases or coupling agents) to accelerate optimization.

Example : A study on similar sulfonamides used quantum chemical calculations to predict reaction pathways, reducing trial-and-error experimentation .

Advanced: How to address discrepancies between computational molecular modeling and experimental structural data?

Q. Answer :

Validate Computational Models : Compare density functional theory (DFT)-optimized geometries with X-ray crystallography results. Adjust basis sets or solvation models if deviations exceed 0.1 Å in bond lengths.

Dynamic Simulations : Perform molecular dynamics (MD) to assess flexibility in solution vs. rigid crystal structures.

Electron Density Analysis : Use SHELXL’s refinement tools to identify regions of disorder or partial occupancy in experimental data .

Advanced: What strategies enhance bioactivity through structural modification of this sulfonamide?

Answer :

Focus on Structure-Activity Relationship (SAR) studies:

Substituent Variation :

- Modify the benzoyl group (e.g., electron-withdrawing substituents to enhance binding to hydrophobic enzyme pockets).

- Adjust the sulfonamide’s methoxy/methyl groups to optimize steric and electronic effects.

Molecular Docking : Screen derivatives against target enzymes (e.g., carbonic anhydrase or kinases) to prioritize synthetic targets.

Metabolic Stability : Introduce fluorine or methyl groups to block metabolic hotspots (e.g., para positions on aromatic rings) .

Advanced: How to analyze conflicting biological activity data across different assay systems?

Q. Answer :

Assay Validation :

- Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature).

- Control for off-target effects using knockout models or competitive inhibitors.

Data Normalization : Use internal standards (e.g., β-galactosidase) to correct for variability in cell viability assays.

Mechanistic Studies : Employ SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to directly measure binding affinities, bypassing cellular complexity .

Table 1: Key Characterization Techniques and Parameters

| Technique | Parameters Analyzed | Utility in Research |

|---|---|---|

| X-ray Crystallography | Bond lengths, angles, crystal packing | Resolves absolute configuration |

| 2D NMR | Proton-proton correlations, J-couplings | Confirms regiochemistry |

| HRMS | Exact mass, isotopic pattern | Verifies molecular formula |

| MD Simulations | Conformational flexibility | Predicts solution-phase behavior |

Advanced: What computational tools are recommended for reaction mechanism elucidation?

Q. Answer :

- Quantum Chemistry Software (Gaussian, ORCA) : Calculate transition states and activation energies for key steps (e.g., sulfonamide coupling).

- Reaction Path Search Methods : Tools like GRRM (Global Reaction Route Mapping) identify intermediates and competing pathways.

- Machine Learning : Train models on existing reaction databases to predict regioselectivity or byproduct formation .

Basic: What are the critical purity criteria for this compound in pharmacological studies?

Q. Answer :

- Chromatographic Purity : ≥95% by HPLC (C18 column, acetonitrile/water gradient).

- Elemental Analysis : C, H, N, S within ±0.4% of theoretical values.

- Residual Solvents : Meet ICH guidelines (e.g., <500 ppm for DMSO).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.